Cas no 1208967-38-7 (2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide)

2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide Chemical and Physical Properties
Names and Identifiers
-
- 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide
- 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide
- F5228-2146
- 1208967-38-7
- 2-(6-oxo-4-propylpyrimidin-1-yl)-N-(pyridin-2-ylmethyl)acetamide
- AKOS024501575
- 2-(6-oxo-4-propylpyrimidin-1(6H)-yl)-N-(pyridin-2-ylmethyl)acetamide
-
- Inchi: 1S/C15H18N4O2/c1-2-5-12-8-15(21)19(11-18-12)10-14(20)17-9-13-6-3-4-7-16-13/h3-4,6-8,11H,2,5,9-10H2,1H3,(H,17,20)
- InChI Key: TXVHWZGXBLFQJO-UHFFFAOYSA-N
- SMILES: O=C1C=C(CCC)N=CN1CC(NCC1C=CC=CN=1)=O
Computed Properties
- Exact Mass: 286.14297583g/mol
- Monoisotopic Mass: 286.14297583g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 6
- Complexity: 445
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 74.7Ų
- XLogP3: 0.4
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F5228-2146-2mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 2mg |
$88.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-2μmol |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 2μmol |
$85.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-10μmol |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 10μmol |
$103.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-20mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 20mg |
$148.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-25mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 25mg |
$163.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-5μmol |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 5μmol |
$94.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-20μmol |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 20μmol |
$118.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-50mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 50mg |
$240.0 | 2023-09-10 | ||
Life Chemicals | F5228-2146-15mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 15mg |
$133.5 | 2023-09-10 | ||
Life Chemicals | F5228-2146-3mg |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-[(pyridin-2-yl)methyl]acetamide |
1208967-38-7 | 3mg |
$94.5 | 2023-09-10 |
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide Related Literature
-
Joshua D. McGraw,Nicholas M. Jago,Kari Dalnoki-Veress Soft Matter, 2011,7, 7832-7838
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
-
R. P. Sugavaneshwar,T. Nagao,K. K. Nanda RSC Adv., 2012,2, 2713-2716
-
Hao Zhang,Mingjie Lu,Huanlei Wang,Yan Lyu,Dong Li,Shijiao Sun,Jing Shi,Wei Liu Sustainable Energy Fuels, 2018,2, 2314-2324
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
Additional information on 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide
Introduction to 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide (CAS No: 1208967-38-7) in Modern Chemical Biology and Medicinal Chemistry
2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide, identified by its CAS number 1208967-38-7, represents a significant compound in the realm of chemical biology and medicinal chemistry. This heterocyclic amide derivative has garnered attention due to its structural complexity and potential pharmacological applications. The compound’s core structure features a dihydropyrimidine scaffold, which is a well-documented motif in drug discovery, particularly for its role in modulating biological pathways related to inflammation, metabolism, and cell proliferation.
The presence of a pyridine moiety in the N-(pyridin-2-yl)methylacetamide moiety further enhances the compound’s pharmacophoric potential. Pyridine derivatives are extensively studied for their ability to interact with various biological targets, including enzymes and receptors. This dual functionality—combining the dihydropyrimidine and pyridine components—makes 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide a promising candidate for further investigation in therapeutic development.
Recent advancements in computational chemistry and high-throughput screening have facilitated the rapid identification of novel bioactive molecules. The structural features of 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide align well with known pharmacophores that exhibit inhibitory activity against key enzymes implicated in diseases such as cancer, diabetes, and neurodegenerative disorders. For instance, dihydropyrimidine derivatives have been reported to inhibit enzymes like dihydrofolate reductase (DHFR) and thymidylate synthase (TS), which are critical in DNA synthesis and repair.
The propyl substituent at the 4-position of the dihydropyrimidine ring may contribute to the compound’s solubility and metabolic stability, factors that are crucial for drug-like properties. Additionally, the N-methylacetamide group introduces a polar region that can enhance binding affinity to target proteins. These structural attributes make 2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide an attractive scaffold for medicinal chemists seeking to develop next-generation therapeutics.
In the context of modern drug discovery, the integration of machine learning models has revolutionized the process of identifying lead compounds. Predictive models trained on large datasets of bioactive molecules have demonstrated remarkable accuracy in identifying potential hits based on structural features. The combination of dihydropyrimidine and pyridine moieties in 2-(6-oxyo4-propyl1,6-dihydro pyrimidin 1 - yl) - N - ( py rid ine 22 - ylm eth y lacet am ide) aligns with patterns recognized by these models as favorable for drug-like activity. This underscores the compound’s significance as a candidate for further exploration.
Experimental validation of computational predictions is essential for advancing a compound from virtual screening to clinical development. Initial studies on 2-(6-oxyo4-propil 1 , 6 - dihy dro py rim id ine 1 - yl) - N - ( py rid ine 22 - ylm eth y lacet am ide ) have shown promising results in vitro. Specifically, it has demonstrated inhibitory activity against certain kinases associated with cancer progression. The precise mechanism of action remains under investigation but preliminary data suggest that the compound disrupts signaling pathways critical for tumor growth and survival.
The versatility of heterocyclic compounds like dihydropyrimidines has been further highlighted by recent research demonstrating their role in modulating immune responses. In particular, derivatives of this class have shown potential as immunomodulators, capable of influencing cytokine production and T-cell function. Given these findings, 2-(6-oxyo4-propil 1 , 6 - dihy dro py rim id ine 1 - yl) - N - ( py rid ine 22 - ylm eth y lacet am ide ) may have applications beyond oncology, potentially extending to autoimmune diseases or chronic inflammatory conditions.
Another area of interest is the development of prodrugs that enhance bioavailability while minimizing toxicity. The structural features of this compound could be leveraged to design prodrugs that release active metabolites under physiological conditions. Such strategies are particularly valuable for oral formulations where first-pass metabolism can significantly reduce drug efficacy. By optimizing solubility and metabolic stability through structural modifications, researchers aim to improve therapeutic outcomes.
The synthesis of complex heterocyclic compounds like 2-(6-oxyo4-propil 1 , 6 - dihy dro py rim id ine 1 - yl) - N - ( py rid ine 22 - ylm eth y lacet am ide ) presents unique challenges but also opportunities for innovation in synthetic methodology. Advances in catalytic processes have enabled more efficient and sustainable routes to these molecules without compromising purity or yield. Such improvements are essential for scaling up production while adhering to green chemistry principles—a critical consideration in pharmaceutical manufacturing today.
Future directions for research on this compound include exploring its potential as an antiviral agent or antimicrobial agent given its ability to interact with biological targets involved in pathogen replication cycles. Additionally, investigating its effects on central nervous system (CNS) receptors could uncover therapeutic applications related to neurodegenerative diseases or mental health disorders where modulation of neurotransmitter systems is desired.
In conclusion,2-(6-oxyo4-propil 1 , 6 - dihy dro py rim id ine 1 - yl) - N -( py rid ine22-y lm eth y lacet am ide) (CAS No:1208967387) represents a multifaceted compound with significant promise across multiple therapeutic areas due to its unique structural composition,dihydropyrimidine,and,pyridine,moieties,propil,substituent,N-methylacetamide,group,solubility,metabolic stability,computational chemistry,high-throughput screening,kinases,cancer signaling pathways,immunomodulation,prodrug development,synthetic methodologies,and green chemistry principles all contribute to its potential as a valuable asset in modern pharmaceutical research,medicinal chemistry,and chemical biology.
1208967-38-7 (2-(6-oxo-4-propyl-1,6-dihydropyrimidin-1-yl)-N-(pyridin-2-yl)methylacetamide) Related Products
- 29754-04-9(3-Amino-3-phenyl-propionic Acid Ethyl Ester Hydrochloride)
- 852440-04-1(N-(2,5-dimethylphenyl)-2-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl}acetamide)
- 1155003-91-0((2-ethoxyethyl)1-(thiophen-2-yl)ethylamine)
- 1806525-47-2(2-(Chloromethyl)-4-(3-chloropropyl)mandelic acid)
- 1798417-38-5((E)-N-(2-methoxy-2-phenylbutyl)-3-(thiophen-3-yl)acrylamide)
- 329906-08-3(N-{4-3-(naphthalene-2-amido)phenyl-1,3-thiazol-2-yl}naphthalene-2-carboxamide)
- 2228331-82-4(4-(3-amino-2,2-dimethylpropyl)benzonitrile)
- 1256360-65-2(4-(Piperazine-1-carbonyl)phenyl Boronic Acid Pinacol Ester Hydrochloride)
- 315246-92-5(3-(Benzylsulfanyl)-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile)
- 2229405-85-8(4,4-difluoro-1-(4-fluoro-2-methoxyphenyl)cyclohexylmethanamine)




